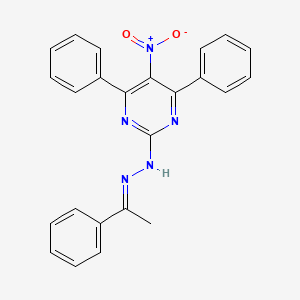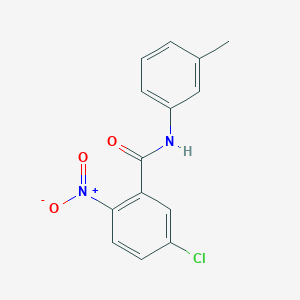
5-chloro-N-(3-methylphenyl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(3-methylphenyl)-2-nitrobenzamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It is a selective and potent activator of PPARδ, which plays a crucial role in regulating lipid and glucose metabolism, skeletal muscle function, and inflammation. GW 501516 has gained significant attention in the scientific community due to its potential applications in improving athletic performance, treating metabolic disorders, and preventing cardiovascular diseases.
Wirkmechanismus
5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516 exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, skeletal muscle function, and inflammation. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake in skeletal muscle, which results in increased endurance and performance. PPARδ activation also reduces inflammation and oxidative stress in the cardiovascular system by inhibiting the expression of pro-inflammatory genes and increasing the expression of anti-inflammatory genes.
Biochemical and Physiological Effects
5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516 has been shown to have several biochemical and physiological effects, including increased endurance and performance, improved lipid and glucose metabolism, reduced inflammation and oxidative stress, and cardioprotective effects. In animal studies, 5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516 has been shown to increase endurance and performance by up to 70%, which is attributed to increased oxidative metabolism and mitochondrial biogenesis in skeletal muscle. 5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516 has also been shown to improve lipid and glucose metabolism by reducing triglyceride and glucose levels and increasing insulin sensitivity. Additionally, 5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516 has been shown to reduce inflammation and oxidative stress in the cardiovascular system by inhibiting the expression of pro-inflammatory genes and increasing the expression of anti-inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516 has several advantages and limitations for lab experiments. One of the main advantages of 5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516 is its high potency and selectivity for PPARδ, which allows for precise and targeted activation of the receptor. Additionally, 5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516 has been extensively studied in animal models and has a well-established safety profile. However, one of the limitations of 5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516 is its high cost, which may limit its use in large-scale experiments. Additionally, the long-term effects of 5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516 on human health are not well understood, and further research is needed to establish its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516, including investigating its potential applications in treating metabolic disorders and cardiovascular diseases, exploring its effects on skeletal muscle function and performance in humans, and determining its long-term safety and efficacy. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of 5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516 on PPARδ activation and to develop more potent and selective PPARδ agonists for therapeutic use. Overall, 5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516 has the potential to be a valuable tool for improving health and performance, and further research is needed to fully understand its applications and limitations.
Synthesemethoden
The synthesis of 5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516 involves several steps, including the condensation of 2-nitrobenzoyl chloride with 3-methyl aniline, followed by the chlorination of the resulting intermediate with thionyl chloride. The final step involves the amidation of the chlorinated intermediate with 5-amino-1-pentanol to yield 5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516. The purity and quality of the final product can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516 has been extensively studied for its potential applications in various fields of research, including sports science, pharmacology, and medicine. In sports science, 5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516 has been shown to improve endurance and performance by increasing the expression of genes involved in oxidative metabolism and mitochondrial biogenesis in skeletal muscle. In pharmacology, 5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516 has been investigated for its role in treating metabolic disorders, such as obesity, diabetes, and dyslipidemia, by regulating lipid and glucose metabolism. In medicine, 5-chloro-N-(3-methylphenyl)-2-nitrobenzamide 501516 has been studied for its potential cardioprotective effects by reducing inflammation and oxidative stress in the cardiovascular system.
Eigenschaften
IUPAC Name |
5-chloro-N-(3-methylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-3-2-4-11(7-9)16-14(18)12-8-10(15)5-6-13(12)17(19)20/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOMNKJQXKXVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-methylphenyl)-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

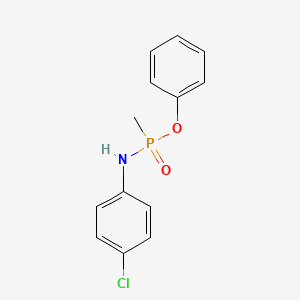
![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5766146.png)
![6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5766163.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}-4-fluorobenzenesulfonamide](/img/structure/B5766164.png)
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5766170.png)
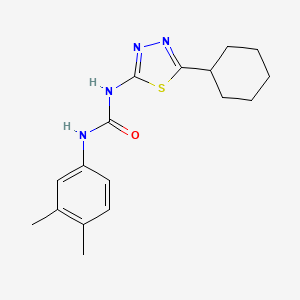
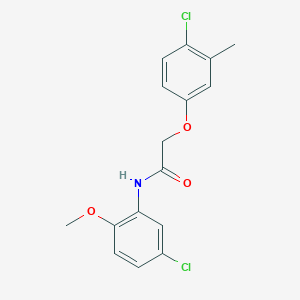
![2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766191.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5766198.png)
![3,4-dichloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5766201.png)
![3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5766214.png)
![3-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5766221.png)
![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5766227.png)
